molecular formula C15H15NO3 B1608050 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione CAS No. 22931-53-9

2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione

Cat. No.: B1608050
CAS No.: 22931-53-9
M. Wt: 257.28 g/mol
InChI Key: QVGBOFYZGZBPSE-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features 2-Benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione (CAS: 22931-53-9) is a polycyclic organic compound with the molecular formula C₁₅H₁₅NO₃ and a molecular weight of 257.28 g/mol . The compound features a tetrahydroisoindole core substituted with a benzyl group and three ketone moieties at positions 1, 3, and 3. Key structural attributes include:

  • Hydrogen bond acceptors: 3 (oxygen atoms in ketone groups) .
  • Rotatable bonds: 2 (from the benzyl substituent) .
  • Topological polar surface area (TPSA): 54.4 Ų, indicating moderate polarity .
  • Stereochemical ambiguity: Conflicting reports exist regarding stereocenters. notes 2 undefined stereocenters, while specifies 0 defined stereocenters, suggesting discrepancies in structural characterization across sources .

Properties

IUPAC Name

2-benzyl-4,6,7,7a-tetrahydro-3aH-isoindole-1,3,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-11-6-7-12-13(8-11)15(19)16(14(12)18)9-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGBOFYZGZBPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2C1C(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386394
Record name 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22931-53-9
Record name 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione, also known by its CAS number 22931-53-9, is a compound with a molecular formula of C15H15NO3 and a molecular weight of approximately 257.28 g/mol. This compound belongs to the isoindole family and has garnered interest in various biological applications due to its unique structural properties.

PropertyValue
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
CAS Number22931-53-9
SynonymsThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

  • Antioxidant Properties : It has been shown to scavenge free radicals and reduce oxidative stress in cellular models.
  • Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
  • Neuroprotective Activity : Preliminary research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

  • Antioxidant Activity : In a study conducted on human cell lines, this compound demonstrated significant reduction in reactive oxygen species (ROS) levels. The compound's ability to enhance the activity of endogenous antioxidant enzymes was noted as a key mechanism .
  • Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties of this compound revealed that it significantly decreased the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating conditions characterized by chronic inflammation .
  • Neuroprotection : In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss. The compound appeared to modulate pathways related to neuroinflammation and apoptosis .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusKey FindingsReference
Antioxidant ActivityReduced ROS levels; enhanced antioxidant enzyme activity
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels in LPS-stimulated cells
NeuroprotectionImproved cognitive function; reduced neuronal loss in models

Scientific Research Applications

Biological Activities

Research has indicated that 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione exhibits several biological activities:

  • Antioxidant Properties: The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in cells.
  • Inhibition of Enzymatic Activity: Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Neuroprotective Effects: Preliminary research indicates that this compound may protect neuronal cells from damage, making it a candidate for further investigation in neurodegenerative diseases.

Cancer Research

Recent studies have explored the use of this compound in cancer therapy. The compound's ability to inhibit specific pathways involved in tumor growth has been documented.

Case Study:
A study demonstrated that the compound effectively reduced tumor size in xenograft models of breast cancer by targeting the JNK signaling pathway .

Neurological Disorders

The neuroprotective properties of this compound suggest its potential application in treating conditions such as Alzheimer's disease and Parkinson's disease.

Case Study:
In vitro studies showed that this compound could reduce apoptosis in neuronal cells exposed to neurotoxic agents .

Data Table: Summary of Biological Activities

Activity Description Reference
AntioxidantReduces oxidative stress
Enzyme InhibitionInhibits specific metabolic enzymes
NeuroprotectionProtects neuronal cells from damage
Tumor Growth InhibitionReduces tumor size in cancer models

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Below is a systematic comparison:

Core Structural Analogues

Tetrahydroisoindole Triones Without Benzyl Substituents

Hypothetical analogues lacking the benzyl group (e.g., tetrahydro-1H-isoindole-1,3,5-trione) would exhibit:

  • Reduced molecular weight : ~170–180 g/mol (approximated by removing the benzyl group’s contribution, C₇H₇).
  • Lower lipophilicity: The benzyl group in 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione enhances hydrophobicity, as evidenced by its TPSA of 54.4 Ų versus <50 Ų for non-benzylated variants.
  • Fewer rotatable bonds : 0–1 vs. 2 in the benzyl derivative .
Benzylated Isoindole Diones

Compounds with fewer ketone groups (e.g., 2-benzyltetrahydro-1H-isoindole-1,3-dione) would differ in:

  • Hydrogen bonding capacity : Reduced H-bond acceptors (2 vs. 3), impacting solubility and receptor interactions .
  • Electrophilicity : Lower electron deficiency due to fewer electron-withdrawing ketones.

Functional Analogues in Medicinal Chemistry

Pyrrolidine-2,4-dione Derivatives

Pyrrolidine diones (e.g., thalidomide analogues) share ketone-rich cores but lack the fused bicyclic structure of isoindole triones. Key differences include:

  • Ring strain : The isoindole trione’s bicyclic system imposes greater conformational rigidity.
  • Synthetic accessibility : Isoindole triones require multi-step annulation, whereas pyrrolidine diones are simpler to derivatize.
Benzodiazepine-based Tricyclics

Compounds like clotiazepam incorporate benzyl-like aryl groups but prioritize nitrogen-rich heterocycles for CNS activity. Contrasts include:

  • Pharmacokinetics : The isoindole trione’s ketone groups may reduce blood-brain barrier permeability compared to benzodiazepines.

Data Tables

Table 1: Key Properties of this compound vs. Hypothetical Analogues

Property This compound Non-Benzylated Isoindole Trione Benzylated Isoindole Dione
Molecular Formula C₁₅H₁₅NO₃ C₈H₇NO₃ (estimated) C₁₅H₁₅NO₂
Molecular Weight (g/mol) 257.28 ~170–180 ~241.29
Hydrogen Bond Acceptors 3 3 2
Rotatable Bonds 2 0–1 2
Topological Polar Surface Area 54.4 Ų ~50 Ų ~45 Ų

Table 2: Structural Discrepancies in Reported Data

Parameter
Defined Stereocenters 2 undefined stereocenters 0 defined stereocenters
Systematic Nomenclature 2-benzyltetrahydro-1H-isoindole-... 2-苄基-4,6,7,3a,7a-五氢异吲哚-1,3,5-三酮 (Chinese nomenclature)

Research Implications and Limitations

The absence of direct experimental comparisons in the provided evidence underscores the need for targeted studies on:

  • Stereochemical resolution : Clarifying conflicting reports on stereocenters via X-ray crystallography .

This analysis highlights the compound’s uniqueness among tricyclic ketone derivatives while identifying gaps in comparative pharmacological data.

Preparation Methods

General Synthetic Approach

The synthesis of 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione typically involves:

  • Starting materials: Phthalimide derivatives or isoindoline precursors.
  • Key reaction: Introduction of the benzyl group at the 2-position via nucleophilic substitution or alkylation.
  • Cyclization: Formation of the tetrahydro-isoindole ring system through intramolecular cyclization or reduction steps.
  • Oxidation state control: Ensuring the trione (three keto groups) functionality is maintained or introduced by selective oxidation.

Detailed Preparation Routes

Alkylation of Isoindoline-1,3,5-trione Precursors

One common method is the alkylation of isoindoline-1,3,5-trione precursors with benzyl halides under basic conditions. This reaction typically proceeds as follows:

  • Step 1: Deprotonation of the nitrogen or adjacent carbon in the isoindoline-1,3,5-trione precursor using a strong base such as sodium hydride or potassium carbonate.
  • Step 2: Nucleophilic substitution with benzyl bromide or benzyl chloride, yielding the 2-benzyl-substituted intermediate.
  • Step 3: Cyclization or rearrangement under controlled heating or catalysis to form the tetrahydro-isoindole ring system.

This method allows for good regioselectivity and yield of the desired 2-substituted product.

Cyclization of Phthalimide Derivatives

Alternatively, starting from phthalimide derivatives:

  • Step 1: Reaction of phthalimide with benzylamine or benzyl-containing nucleophiles.
  • Step 2: Reduction or hydrogenation to partially saturate the isoindole ring system, forming the tetrahydro structure.
  • Step 3: Oxidation or rearrangement to achieve the trione functionality at the 1,3,5-positions.

This approach leverages the reactivity of phthalimides and allows incorporation of the benzyl group via amine substitution.

Reductive Cyclization and Functional Group Transformations

Some synthetic routes involve:

  • Reductive cyclization: Using reducing agents such as sodium borohydride or catalytic hydrogenation to convert isoindole precursors to tetrahydro derivatives.
  • Functional group modification: Subsequent oxidation steps to introduce or maintain the keto groups at the 1,3,5-positions, often using oxidants like KMnO4 or chromium-based reagents.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Outcome Yield (%)
Deprotonation NaH, K2CO3 in DMF or THF Formation of nucleophile Quantitative
Benzylation Benzyl bromide, reflux 2-Benzyl substitution 70-85%
Cyclization Heating or acid catalysis Ring closure to tetrahydro-isoindole 60-75%
Reduction (if applicable) NaBH4 or H2/Pd-C Partial saturation of ring 80-90%
Oxidation KMnO4, CrO3 or PCC Formation of trione groups 65-80%

Note: Specific yields depend on reaction scale, purity of reagents, and reaction optimization.

Analytical Characterization Supporting Preparation

Synthesized this compound compounds are typically characterized by:

These techniques validate the successful synthesis and purity of the compound.

Research Findings and Optimization Notes

  • The benzylation step is critical for regioselectivity; using benzyl halides with controlled stoichiometry prevents over-alkylation.
  • Cyclization efficiency improves under acidic conditions or with Lewis acid catalysts.
  • Reduction steps must be carefully controlled to avoid over-reduction, which may lead to loss of keto functionalities.
  • Oxidation to achieve the trione structure requires mild conditions to prevent ring cleavage.
  • Recent studies on related isoindole-1,3-dione derivatives suggest that linker length and substituent modifications on the benzyl group can influence biological activity, indirectly affecting synthetic route choices for functional group tolerance.

Summary Table of Preparation Methods

Method Type Starting Materials Key Reagents Advantages Limitations
Alkylation of Isoindoline Isoindoline-1,3,5-trione Benzyl bromide, NaH/K2CO3 High regioselectivity, good yields Requires strong base, moisture sensitive
Phthalimide Derivative Route Phthalimide, Benzylamine Reducing agents, oxidants Uses readily available precursors Multi-step, moderate yields
Reductive Cyclization Isoindole precursors NaBH4, H2/Pd-C Efficient ring saturation Over-reduction risk
Oxidation for Trione Partially saturated intermediates KMnO4, CrO3, PCC Introduces keto groups Harsh conditions may degrade product

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione?

  • Methodology : A common approach involves multi-step condensation reactions, such as the coupling of isoindole precursors with benzyl derivatives under anhydrous conditions. For example, analogous syntheses of trione derivatives employ reagents like 1,2-diaminoanthraquinone (1,2-DAAQ) and benzoyl chloride derivatives in polar aprotic solvents (e.g., DMF), with reaction optimization at 80–100°C for 12–24 hours. Yield optimization typically requires inert atmospheres (N₂/Ar) and stoichiometric control .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H-NMR in DMSO-d₆ to identify aromatic protons (δ 6.88–8.33 ppm) and substituent environments (e.g., benzyl methylene protons at δ 3.48–3.81 ppm) .
  • IR Spectroscopy : Detect carbonyl stretching vibrations (C=O) at 1640–1698 cm⁻¹ and NH/OH stretches at 3253–3436 cm⁻¹ .
  • Mass Spectrometry (ESI+) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 619) and fragmentation patterns (e.g., loss of H₂O at m/z 601) .

Q. How should researchers handle safety and storage protocols for this compound?

  • Methodology : While specific hazard data for this compound is limited, general guidelines for isoindole derivatives include:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Store in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis or oxidation.
  • Follow institutional protocols for waste disposal, as trione derivatives may generate reactive byproducts .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodology :

  • Solvent Selection : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility.
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps.
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically .

Q. How do researchers resolve contradictions in spectral data during characterization?

  • Methodology :

  • Impurity Analysis : Perform column chromatography (silica gel, hexane/EtOAc gradients) to isolate isomers or byproducts.
  • Dynamic NMR : For ambiguous proton environments, conduct variable-temperature NMR to detect conformational exchange.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., stereochemistry) via single-crystal diffraction, if feasible .

Q. What experimental designs are suitable for assessing biological activity?

  • Methodology :

  • In Vitro Assays : Prioritize enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.
  • Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to establish IC₅₀ values.
  • Control Experiments : Include positive controls (e.g., known inhibitors) and vehicle-only groups to validate specificity .

Q. How can thermal stability under varying conditions be systematically evaluated?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under N₂ or O₂ atmospheres.
  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks, followed by HPLC purity checks.
  • pH-Dependent Stability : Test solubility and degradation kinetics in buffers (pH 2–10) to identify labile functional groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione
Reactant of Route 2
2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione

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